[(3S,4R)-4-(4-chloro-2-fluorophenyl)pyrrolidin-3-yl]methanol hydrochloride
Overview
Description
“[(3S,4R)-4-(4-chloro-2-fluorophenyl)pyrrolidin-3-yl]methanol hydrochloride” is a chemical compound with the molecular formula C11H13ClFNO•HCl and a molecular weight of 266.14 . It is used for research purposes .
Molecular Structure Analysis
The molecular structure of this compound is based on its molecular formula, C11H13ClFNO•HCl. It includes a pyrrolidine ring, which is a five-membered ring with one nitrogen atom, and a methanol group attached to the 3rd carbon of the ring. The 4th carbon of the ring is attached to a phenyl ring, which has chlorine and fluorine substituents .Physical and Chemical Properties Analysis
The compound has a molecular weight of 266.14 . Other physical and chemical properties such as density, melting point, and boiling point are not specified in the resources I have .Scientific Research Applications
Spectral Characterization in Pharmaceutical Analysis : Munigela et al. (2008) investigated the degradation impurities in paroxetine hydrochloride hemihydrate, an active pharmaceutical ingredient. They identified impurities related to "[(3S,4R)-4-(4-fluorophenyl)piperidin-3-yl]methanol" during their study, highlighting the compound's relevance in pharmaceutical quality control (Munigela et al., 2008).
Theoretical Chemical Analysis : Trivedi (2017) conducted a theoretical study using Density Functional Theory on compounds similar to "[(3S,4R)-4-(4-chloro-2-fluorophenyl)pyrrolidin-3-yl]methanol hydrochloride". This study provided insights into the molecular structure and active sites of the molecule (Trivedi, 2017).
Synthesis and Structural Analysis : Ghelfi et al. (2003) explored the synthesis of related compounds, shedding light on potential methods for synthesizing and modifying "this compound" for various applications, including medicinal and agrochemical purposes (Ghelfi et al., 2003).
In Vivo Exposure of Related Compounds : Burton et al. (2012) investigated formulations to increase the in vivo exposure of a compound similar to "this compound". This study is significant for understanding the bioavailability and delivery mechanisms of such compounds (Burton et al., 2012).
Crystallographic and Conformational Analyses : Huang et al. (2021) conducted studies on the crystal structure and molecular properties of compounds related to "this compound". These studies offer detailed insights into the molecular conformation and potential applications in materials science and drug design (Huang et al., 2021).
Future Directions
Properties
IUPAC Name |
[(3S,4R)-4-(4-chloro-2-fluorophenyl)pyrrolidin-3-yl]methanol;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13ClFNO.ClH/c12-8-1-2-9(11(13)3-8)10-5-14-4-7(10)6-15;/h1-3,7,10,14-15H,4-6H2;1H/t7-,10+;/m0./s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JDOAESPIZHAEGR-XQRIHRDZSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C(CN1)C2=C(C=C(C=C2)Cl)F)CO.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@H]([C@@H](CN1)C2=C(C=C(C=C2)Cl)F)CO.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14Cl2FNO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
266.14 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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